![molecular formula C13H12O B13682748 2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
2,4-Dihydro-1H-benzo[f]isochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-1H-benzo[f]isochromene is a tricyclic compound that belongs to the family of benzo-fused isochromenes. This compound is characterized by its unique structure, which consists of a benzene ring fused to an isochromene moiety. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-1H-benzo[f]isochromene typically involves a three-step domino reaction. This process starts with 1-aryl-3-hexyne-2,6-diol derivatives and aldehydes. The reaction is initiated by boron trifluoride etherate (BF3·OEt2), which facilitates the alkynyl-Prins cyclization, followed by Friedel–Crafts alkenylation, and finally dehydration/aromatization to form the tricyclic structure . The reaction conditions are crucial, with electron-donating substituents on the aryl ring and electron-rich aldehyde reaction partners significantly increasing the overall yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency. The use of continuous flow reactors and other advanced techniques could also be explored to enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-1H-benzo[f]isochromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
2,4-Dihydro-1H-benzo[f]isochromene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dihydro-1H-benzo[f]isochromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-Dihydro-1H-benzo[f]isochromene can be compared with other similar compounds, such as:
- Benzo[c]chromene
- Benzo[g]chromene
- Benzo[h]chromene
These compounds share a similar benzo-fused isochromene structure but differ in the position of the fusion and the specific substituents on the rings. The unique structural features of this compound, such as its specific fusion pattern and substituents, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12O |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,4-dihydro-1H-benzo[f]isochromene |
InChI |
InChI=1S/C13H12O/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12/h1-6H,7-9H2 |
InChI Key |
BCAALVQHJMCWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B13682667.png)
![tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate](/img/structure/B13682668.png)
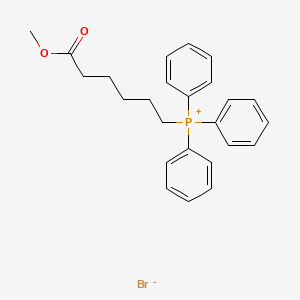
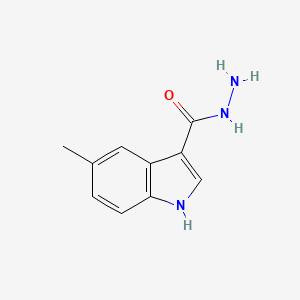
![Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate](/img/structure/B13682688.png)
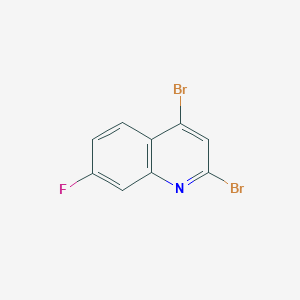
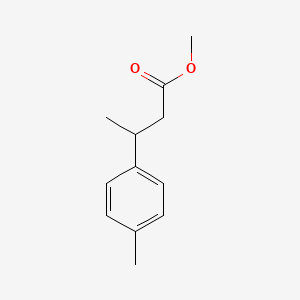


![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)
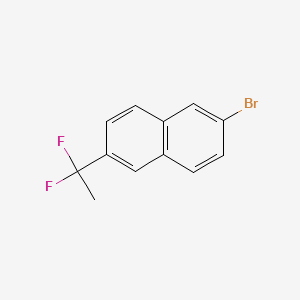
![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
